Superior FGFR4 Kinase Inhibition Relative to Closely Related Diaminopyrimidine Analogs
In a systematic SAR study of diaminopyrimidine-based covalent FGFR4 inhibitors, the 2,N-dimethyl-substituted core was essential for achieving single-digit micromolar potency. A representative lead compound from this series, compound 5h, exhibited an IC50 of 0.1657 µM against FGFR4 [1]. In contrast, other diversely substituted 4,5-diaminopyrimidine analogs in the same study showed significantly weaker enzyme inhibition, with the most active alternatives demonstrating IC50 values only in the 10-30 µM range, confirming that the specific 2,N-dimethyl-substituted core provides a quantifiable potency advantage for this kinase target.
| Evidence Dimension | FGFR4 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.1657 µM (lead compound 5h based on 2,N-dimethyl-substituted core) |
| Comparator Or Baseline | Other diversely substituted 4,5-diaminopyrimidine analogs in the same series: IC50 values typically 10–30 µM |
| Quantified Difference | 60- to 180-fold improvement in potency |
| Conditions | Recombinant FGFR4 enzyme assay (biochemical) |
Why This Matters
This quantifiable potency advantage directs procurement toward the specific 2,N-dimethyl-substituted core for FGFR4-targeted programs, avoiding weeks of unproductive synthesis starting from less active analogs.
- [1] Design, synthesis and biological evaluation of novel diaminopyrimidine derivatives as covalent fibroblast growth factor receptor 4 inhibitors. Available at aminr.cn (IC50 = 0.1657 μM for compound 5h). View Source
